1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-8-3-7(4-9(12)5-8)6-14-2-1-10(13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARZBTQBGWLUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the reaction of 3,5-difluorobenzyl bromide with 3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Cyclocondensation with Hydrazines
The pyrazole core is typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl compounds. For example:
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Hydrazine + Acetylenic Ketones : Reaction of phenylhydrazine (5) with diacetylene ketones (20) in ethanol yields regioisomeric pyrazoles (21/22) (3:2 ratio) .
-
Chalcone Derivatives : Condensation of β-arylchalcones (33) with hydrazine hydrate forms pyrazoline intermediates (35) , which dehydrate to 3,5-diarylpyrazoles (36) (Scheme 11) .
Regioselective Functionalization
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Trifluoromethyl Introduction : A one-step synthesis starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one enables regioselective access to 3-CF₃ or 5-CF₃ pyrazoles . Separation of regioisomers leverages boiling point vs. pressure diagrams.
Reduction to Amine
The nitro group at position 3 undergoes selective reduction:
-
Catalytic Hydrogenation : Using Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) yields the corresponding amine.
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Chemical Reduction : SnCl₂/HCl or Fe/HCl in aqueous ethanol converts –NO₂ to –NH₂ at 50–80°C.
Electrophilic Aromatic Substitution (EAS)
The nitro group directs incoming electrophiles to the C4 position of the pyrazole ring:
-
Nitration : Further nitration with HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at C4 .
-
Sulfonation : Oleum (20% SO₃) at 100°C produces sulfonic acid derivatives.
Alkylation and Arylation
-
N1-Substitution : Treatment with methyl iodide/K₂CO₃ in DMF selectively alkylates the pyrazole nitrogen .
-
C4 Functionalization :
Ring-Opening Reactions
Under strong basic conditions (e.g., NaOH/EtOH, reflux), deprotonation at C3 leads to ring opening, forming α,β-unsaturated hydrazones .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient 3,5-difluorophenyl group participates in NAS:
-
Ammonolysis : Reaction with NH₃/EtOH at 120°C replaces fluorine with –NH₂ (60–75% yield).
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Methoxylation : NaOMe in DMSO at 80°C substitutes fluorine with –OCH₃.
Oxidation of the Benzyl Group
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KMnO₄/NaOH : Oxidizes the –CH₂– linker to a carboxylic acid (–COOH) under reflux.
1,3-Dipolar Cycloadditions
The pyrazole ring engages in cycloadditions with dipolarophiles:
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Nitrilimines : React with alkynes (76) to form trisubstituted pyrazoles (78) (88% yield, Scheme 25) .
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Diazocarbonyls : Ethyl diazoacetate (56) adds to propargyl derivatives (55) via Zn(OTf)₂ catalysis (89% yield) .
Key Reaction Data
Mechanistic Insights
-
Nitro Group Electronic Effects : The –NO₂ group deactivates the pyrazole ring, directing EAS to C4 via resonance withdrawal .
-
Regioselectivity in Cyclocondensation : Steric and electronic factors (e.g., hydrogen bonding with ester groups) dictate the 3:2 isomer ratio in acetylenic ketone reactions .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study by Hatheway et al. (1978) demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting a potential therapeutic role in oncology .
Analgesic Properties
The analgesic effects of pyrazole derivatives have been documented, with studies showing that these compounds can effectively reduce pain in animal models. Sobczak and Pawlaczyk (1998) highlighted the efficacy of certain pyrazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs), providing a basis for further exploration of this compound in pain management .
Antimicrobial Activity
Another significant application of pyrazole compounds is their antimicrobial activity. Research by Mahajan et al. (1991) reported that specific pyrazoline derivatives exhibit broad-spectrum antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
Agrochemicals
Pesticide Development
The structural characteristics of this compound lend themselves to applications in agrochemicals, particularly as potential pesticides. The compound's ability to interact with biological systems suggests it may be effective against specific pests while minimizing harm to beneficial organisms. Preliminary studies indicate that pyrazole-based pesticides can disrupt the nervous systems of target insects, leading to effective pest control .
Materials Science
Polymer Synthesis
In materials science, pyrazole derivatives are explored as building blocks for synthesizing advanced materials. The incorporation of functional groups from compounds like this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Recent advancements have shown that these derivatives can be used to create smart materials responsive to environmental stimuli .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Findings |
|---|---|---|
| Antitumor | Hatheway et al., 1978 | Induced apoptosis in cancer cell lines |
| Analgesic | Sobczak & Pawlaczyk, 1998 | Reduced pain in animal models |
| Antimicrobial | Mahajan et al., 1991 | Exhibited broad-spectrum antibacterial and antifungal properties |
Table 2: Potential Uses in Agrochemicals
| Application Type | Mechanism | Potential Benefits |
|---|---|---|
| Pesticides | Disruption of insect nervous systems | Targeted pest control with reduced impact on beneficial species |
Table 3: Material Properties Enhancement
| Property Type | Improvement Mechanism | Application Area |
|---|---|---|
| Thermal Stability | Incorporation into polymer matrices | Development of advanced materials for various industrial applications |
Mechanism of Action
The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity to certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural and Electronic Comparisons
Table 1: Structural Features of Key Pyrazole Derivatives
Key Observations:
- Nitro vs. Trifluoromethyl Groups : The nitro group in the target compound increases electrophilicity at C3, favoring nucleophilic substitution or redox reactions. In contrast, the trifluoromethyl group in the compound from enhances lipophilicity and metabolic stability but reduces reactivity .
- Substituent Positioning : The 3,5-difluorobenzyl group in the target compound provides steric bulk and fluorine-mediated hydrophobic interactions, similar to the 4-fluorophenyl group in . However, para-substituted fluorine in may alter π-π stacking compared to meta/para difluoro substitution.
Biological Activity
1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole is a compound of significant interest within the realm of medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
- Molecular Formula : C10H7F2N3O2
- Molecular Weight : 239.18 g/mol
- CAS Number : 1240579-27-4
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole precursors with difluorobenzyl derivatives. Various methodologies have been explored to optimize yield and purity.
Biological Activity Overview
The biological activity of pyrazole derivatives is well-documented, with 1H-pyrazole compounds exhibiting a wide range of pharmacological effects:
-
Anticancer Activity :
- Recent studies have highlighted the compound's potential as an anticancer agent. It has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest at the G1 phase, primarily through downregulation of cyclins and CDKs .
- Antibacterial and Antiviral Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Evaluation
A study involving the evaluation of various pyrazole derivatives, including this compound, demonstrated significant antiproliferative effects against multiple cancer cell lines. The compound exhibited an IC50 value in the low micromolar range across several tested lines, indicating potent anticancer activity .
Case Study 2: Mechanistic Insights
In another investigation focusing on breast cancer cells (MCF-7), treatment with pyrazole derivatives led to morphological changes indicative of apoptosis. Flow cytometry analysis confirmed G1 phase arrest, suggesting that these compounds may be effective in managing tumor growth through cell cycle modulation .
Data Table: Biological Activity Summary
Q & A
What are the optimized synthetic routes for 1-[(3,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves alkylation of 3-nitro-1H-pyrazole with (3,5-difluorophenyl)methyl halides. Key parameters include:
- Base selection : Sodium hydride (NaH) in DMF is effective for deprotonation .
- Temperature : Reactions at 0–25°C minimize side reactions like over-alkylation.
- Purification : Column chromatography with ethyl acetate/hexane (1:3) isolates the product .
Table 1: Comparison of Reaction Conditions
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 0–25 | 72 |
| K₂CO₃ | DCM | 40 | 58 |
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Answer:
- X-ray crystallography confirms the nitro group orientation and fluorophenyl substitution pattern (e.g., bond angles and torsion angles) .
- ¹H/¹⁹F NMR : Fluorine coupling constants (e.g., ) differentiate between 3,5-difluorophenyl isomers .
- FTIR : Nitro group stretching (~1520 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) validate functional groups .
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations (e.g., B3LYP/6-311+G(d,p)) model charge distribution, showing the nitro group’s electron-withdrawing effect enhances electrophilicity at the pyrazole C4 position .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes), guiding SAR studies .
How do conflicting biological activity reports for pyrazole derivatives inform experimental design?
Answer: Contradictions often arise from:
- Assay variability : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) .
- Purity : HPLC (>98% purity) eliminates false positives from impurities .
- Solvent effects : DMSO concentration in cell-based assays should be ≤0.1% to avoid cytotoxicity artifacts .
What strategies improve the compound’s solubility for in vitro studies?
Answer:
- Co-solvents : Ethanol (10% v/v) or PEG-400 enhance aqueous solubility without denaturing proteins .
- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates .
Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.5 |
| DMSO | 45.8 |
How does the nitro group’s electronic profile influence stability under acidic conditions?
Answer:
The nitro group’s strong electron-withdrawing nature destabilizes the pyrazole ring in acidic media, leading to decomposition. Stability assays (pH 1–7, 37°C) show:
- Half-life at pH 3 : 2 hours (vs. 24 hours at pH 7) .
- Mitigation : Lyophilization or storage in neutral buffers extends shelf life .
What crystallographic data are critical for validating polymorphic forms?
Answer:
- Unit cell parameters (e.g., space group ) and hydrogen-bonding networks (e.g., C–H⋯O interactions) distinguish polymorphs .
- Powder XRD : Match experimental patterns with simulated data from single-crystal studies .
How do steric effects from the (3,5-difluorophenyl)methyl group impact regioselectivity in further derivatization?
Answer:
- Steric hindrance at C4 and C5 positions directs electrophilic substitution to C4 (less hindered).
- Example : Nitration occurs at C4 with 85% regioselectivity, confirmed by NOESY correlations .
What in vitro models are appropriate for assessing this compound’s neuropharmacological potential?
Answer:
- Primary neuronal cultures : Test neurotoxicity via MTT assays .
- Receptor binding : Radioligand displacement assays (e.g., GABAₐ or NMDA receptors) .
How can contradictory spectral data in literature be resolved for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
